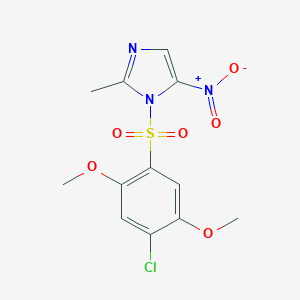

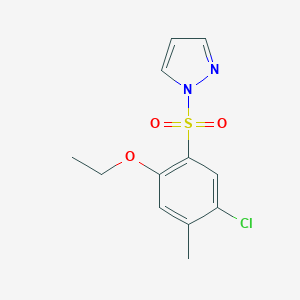

![molecular formula C16H22N2O3S B346000 1-[(2-Éthoxy-4,5-diméthylphényl)sulfonyl]-2-(méthyléthyl)imidazole CAS No. 898640-32-9](/img/structure/B346000.png)

1-[(2-Éthoxy-4,5-diméthylphényl)sulfonyl]-2-(méthyléthyl)imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Imidazoles, including “1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-(methylethyl)imidazole”, can be synthesized through various methods. One such method involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Another approach involves a NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazoles can undergo a variety of chemical reactions. For instance, a ketone oxidation, employing catalytic HBr and DMSO, followed by imidazole condensation with aldehydes provides 2,4 (5)-disubstituted imidazoles in good yields . A ZnCl2-catalyzed [3 + 2] cycloaddition reaction of benzimidates and 2H-azirines provides multisubstituted imidazoles in good yields under mild reaction conditions .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Mécanisme D'action

The mechanism of action of 1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-(methylethyl)imidazole 57033 is related to its ability to inhibit the activity of PKC. PKC is a family of serine/threonine kinases that play a critical role in a variety of cellular processes. PKC is activated by binding to diacylglycerol (DAG) and calcium ions, which leads to its translocation to the plasma membrane and subsequent activation. 1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-(methylethyl)imidazole 57033 has been shown to inhibit this activation by binding to the regulatory domain of PKC, thereby preventing its translocation to the plasma membrane and subsequent activation.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-(methylethyl)imidazole 57033 are diverse and depend on the specific cellular context in which it is used. Some of the reported effects of 1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-(methylethyl)imidazole 57033 include inhibition of cell growth and proliferation, modulation of gene expression, and alteration of cell signaling pathways. Additionally, 1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-(methylethyl)imidazole 57033 has been shown to have a neuroprotective effect in models of neurodegenerative diseases such as Parkinson's disease.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of using 1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-(methylethyl)imidazole 57033 in laboratory experiments is its well-established synthesis method and mechanism of action. Additionally, 1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-(methylethyl)imidazole 57033 has been extensively studied in vitro and in vivo, making it a valuable tool for researchers in a variety of fields. However, one limitation of using 1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-(methylethyl)imidazole 57033 is its specificity for PKC, which may limit its utility in certain experimental contexts.

Orientations Futures

There are many future directions for research related to 1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-(methylethyl)imidazole 57033. One potential area of research is the development of more specific inhibitors of PKC that can be used in a wider range of experimental contexts. Additionally, the neuroprotective effects of 1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-(methylethyl)imidazole 57033 in models of neurodegenerative disease warrant further investigation, as this could have important implications for the development of new therapies for these conditions. Finally, the role of PKC in cancer progression and metastasis is an area of active research, and 1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-(methylethyl)imidazole 57033 may be a valuable tool for studying these processes.

Méthodes De Synthèse

The synthesis of 1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-(methylethyl)imidazole 57033 involves the reaction of 2-ethyl-4,5-dimethylphenol with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with imidazole and isopropyl iodide to yield the final compound. This synthesis method has been well-established and is widely used in research laboratories.

Applications De Recherche Scientifique

Structure chimique et nomenclature

« 1-[(2-Éthoxy-4,5-diméthylphényl)sulfonyl]-2-(méthyléthyl)imidazole » est un composé organique complexe qui contient un cycle imidazole. L'imidazole est une entité hétérocyclique à cinq chaînons qui possède trois atomes de carbone, deux atomes d'azote, quatre atomes d'hydrogène et deux doubles liaisons . La nomenclature de ces composés suit des règles spécifiques, où le nombre indiquant le point d'attache à la chaîne principale précède le nom du substituant .

Synthèse

La synthèse des composés contenant de l'imidazole est un domaine de recherche important en chimie organique. Bien que la voie de synthèse spécifique pour « 1-[(2-éthoxy-4,5-diméthylphényl)sulfonyl]-2-(méthyléthyl)imidazole » ne soit pas détaillée dans la littérature disponible, des composés similaires ont été synthétisés et étudiés .

Potentiel thérapeutique

Les dérivés de l'imidazole présentent une large gamme de propriétés chimiques et biologiques, ce qui en fait des synthons importants dans le développement de nouveaux médicaments . Ils présentent diverses activités biologiques telles que des activités antibactériennes, antimycobactériennes, anti-inflammatoires, antitumorales, antidiabétiques, anti-allergiques, antipyrétiques, antivirales, antioxydantes, anti-amibiennes, antihelminthiques, antifongiques et ulcérogènes .

Propriétés

IUPAC Name |

1-(2-ethoxy-4,5-dimethylphenyl)sulfonyl-2-propan-2-ylimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3S/c1-6-21-14-9-12(4)13(5)10-15(14)22(19,20)18-8-7-17-16(18)11(2)3/h7-11H,6H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJMFSILTYOBNHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2C=CN=C2C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

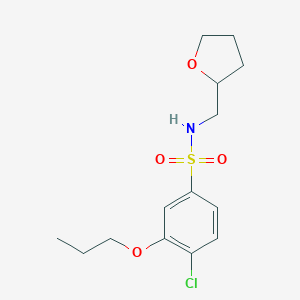

![1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B345932.png)

amine](/img/structure/B345935.png)

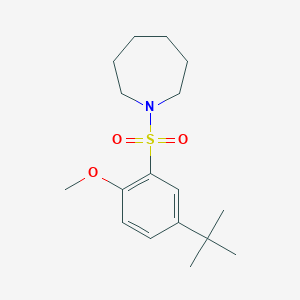

amine](/img/structure/B345950.png)

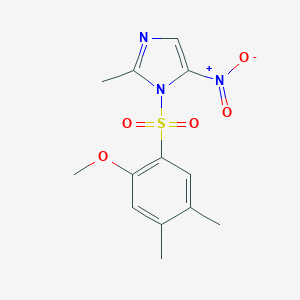

amine](/img/structure/B345953.png)

amine](/img/structure/B345954.png)

![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-ethyl-4-methoxybenzenesulfonyl)piperazine](/img/structure/B345979.png)